1,1'-Bi-1H-pyrrole
Overview
Description
1,1'-Bi-1H-pyrrole, also known as dipyrromethene, is a heterocyclic organic compound with a pyrrole core. It has been widely studied for its potential applications in various fields, including chemistry, biology, and materials science.
Scientific Research Applications
Versatile Building Block in Synthesis
1,1'-Bi-1H-pyrrole serves as a versatile building block in the construction of unsymmetrically substituted pyrroles, particularly in stepwise regiospecific mono-halogenation and cross-coupling reactions. This strategic approach allows for diverse substitution patterns in pyrroles, demonstrating its adaptability in synthetic chemistry (Chan et al., 1997).
Catalyst Base Strength Measurement
In the field of catalysis, 1,1'-Bi-1H-pyrrole has been utilized as an NMR probe molecule to measure the base strength of solid catalysts. Solid-state NMR experiments and density functional theory (DFT) calculations explore the adsorption structures and chemical shifts of pyrrole molecules, enhancing the understanding of catalytic processes (Yi et al., 2017).
Multicomponent Reactions for Pyrrole Synthesis
Pyrrole, including its derivatives, plays a crucial role in various scientific domains, including biology and materials science. The synthesis of pyrrole through multicomponent reactions is particularly efficient and environmentally favorable. Recent advances in this area have significantly contributed to the availability of functionalized pyrrole derivatives (Estévez et al., 2014).
Electrochromic and Ion Receptor Properties
1,1'-Bi-1H-pyrrole derivatives have been synthesized and studied for their electrochromic and ion receptor properties. These studies include investigating the electroanalytic, spectroscopic, thermal, and four-probe techniques, contributing to potential applications in metal recovery and ion sensing technologies (Mert et al., 2013).
Enzyme Mimicry and Anion Recognition
Bis-calix[4]pyrrole derivatives, based on 1,1'-Bi-1H-pyrrole, have shown potential in mimicking enzymes and recognizing anions concurrently within their structures. This discovery is supported by spectroscopic analyses and theoretical calculations, opening new avenues in molecular recognition and catalysis research (He et al., 2017).
Corrosion Inhibition in Industrial Applications
1,1'-Bi-1H-pyrrole derivatives have been identified as effective organic inhibitors for carbon steel corrosion, especially in hydrochloric acid media. This application is significant in industrial contexts where corrosion resistance is crucial. The understanding of adsorption mechanisms and inhibition efficiency has been enhanced through experimental and theoretical studies (Zarrouk et al., 2015).
Anti-inflammatory Pharmaceutical Development
In pharmaceutical research, 1,1'-Bi-1H-pyrrole structures have been explored for their anti-inflammatory properties. Synthesized derivatives have been screened and compared with standard drugs, indicating potential for the development of new anti-inflammatory medications (Dholakia, 2023).
Sustainable Catalytic Synthesis
The use of 1,1'-Bi-1H-pyrrole in sustainable catalytic synthesis has gained attention. This involves deoxygenating secondary alcohols and amino alcohols, linking them via C–N and C–C bonds, and eliminating hydrogen gas. Such sustainable approaches are crucial for environmentally friendly chemistry (Michlik & Kempe, 2013).
Applications in Optoelectronic Materials
1,1'-Bi-1H-pyrrole based copolymers have been synthesized and characterized for their application in high-performance polymer transistors. Their physicochemical, electrical properties, and molecular packing structures in thin films have been investigated, showing potential in the field of organic electronics (Zhang et al., 2018).
properties
IUPAC Name |
1-pyrrol-1-ylpyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVLAUIQVYLOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191920 | |
Record name | 1,1'-Bi-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bi-1H-pyrrole | |
CAS RN |
38602-81-2 | |
Record name | 1,1'-Bi-1H-pyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038602812 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Bi-1H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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